molecular formula C13H18N2S B5810051 1-Cyclopentyl-3-(2-methylphenyl)thiourea

1-Cyclopentyl-3-(2-methylphenyl)thiourea

Cat. No.: B5810051
M. Wt: 234.36 g/mol
InChI Key: GJPLRZBCCJMNTM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of cyclopentylamine with 2-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

Cyclopentylamine+2-Methylphenyl isothiocyanateThis compound\text{Cyclopentylamine} + \text{2-Methylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopentylamine+2-Methylphenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-methylphenyl)thiourea is a thiourea derivative with a cyclopentyl group, a thiourea linkage, and a 2-methylphenyl substituent in its structure. Thioureas are known for diverse biological activities and medicinal chemistry applications.

Potential Applications

This compound has potential applications in pharmaceutical research due to its diverse biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those related to inflammation and cancer. Additionally, its unique structural features make it a candidate for further exploration in agrochemical applications.

Biological Activities

Thiourea derivatives, including this compound, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of this compound may arise from its interaction with various molecular targets, influencing pathways related to cell proliferation and apoptosis. The unique combination of the cyclopentyl group and thiourea linkage may enhance its efficacy compared to other similar compounds.

Pharmaceutical Research

This compound may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those related to inflammation and cancer. Preliminary research suggests that this compound may interact with specific receptors and enzymes involved in cellular signaling pathways. Such interactions could lead to modulation of enzyme activity or inhibition of viral replication, highlighting its potential as a therapeutic agent.

Structural Comparison

Several compounds share structural similarities with This compound:

Compound NameStructural FeaturesBiological Activity
1-(1H-indol-3-yl)ethanoneIndole moietyAnticancer and antimicrobial
1-(1H-indol-3-yl)ethanolIndole moiety with an alcohol functional groupAntiviral and anti-inflammatory
1-(1H-indol-3-yl)ethylamineIndole moiety with an amine functional groupUsed in pharmaceuticals and agrochemicals

The uniqueness of This compound lies in its specific combination of the cyclopentyl group and thiourea linkage, which may enhance its biological activities compared to these similar compounds.

Research on analogous Thiourea

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-phenylthiourea
  • 1-Cyclopentyl-3-(2-chlorophenyl)thiourea
  • 1-Cyclopentyl-3-(2-methoxyphenyl)thiourea

Comparison

1-Cyclopentyl-3-(2-methylphenyl)thiourea is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject for further research .

Properties

IUPAC Name

1-cyclopentyl-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10-6-2-5-9-12(10)15-13(16)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPLRZBCCJMNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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